N,N-Bis(2-hydroxyethyl)-m-fluoroaniline
Description
Properties
CAS No. |
323-60-4 |
|---|---|
Molecular Formula |
C10H14FNO2 |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-[3-fluoro-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 |
InChI Key |
GFXQBWUWIQBIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-m-fluoroaniline typically involves the reaction of m-fluoroaniline with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Reactants: m-Fluoroaniline and ethylene oxide.
Catalyst: A suitable catalyst such as zinc-doped calcium oxide.
Reaction Conditions: The reaction is conducted at elevated temperatures (around 90°C) to facilitate the formation of this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Bis(2-hydroxyethyl)-m-fluoroaniline exerts its effects involves interactions with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Halogenated Analogs
N,N-Bis(2-hydroxyethyl)-3-chloroaniline
- CAS : 92-00-2
- Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.67 g/mol
- Key Differences :
- Substituent : Chlorine (Cl) replaces fluorine (F), increasing molecular weight by ~16.45 g/mol.
- Physical Properties : Melting point 68–72°C (solid, powder) .
- Reactivity : Decomposes upon heating and reacts with oxidizing agents to release toxic HCl gas .
- Toxicity : Classified as acutely toxic (oral, dermal) and skin corrosive .
N,N-Bis(2-bromoethyl)aniline
- CAS: Not explicitly provided (see ).
- Formula : C₁₀H₁₃Br₂N
- Molecular Weight : 307.03 g/mol
- Key Differences :
Alkyl Chain Variation: Hydroxypropyl Analogs
N,N-Bis(2-hydroxypropyl)aniline
Parent Compound: N-Phenyldiethanolamine
Chloroethyl and Methyl Derivatives
N,N-Bis(2-chloroethyl)-4-methylaniline
- CAS : 1204-68-8
- Formula : C₁₁H₁₅Cl₂N
- Molecular Weight : 232.15 g/mol
- Key Differences: Substituents: Chloroethyl groups and a para-methyl group enhance electrophilicity. Solubility: Limited aqueous solubility compared to hydroxyethyl analogs .
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances thermal stability and alters solubility compared to chlorine analogs. Chlorinated derivatives exhibit higher reactivity (e.g., HCl release) .
- Hydroxyethyl vs. Hydroxypropyl : Hydroxypropyl groups increase molecular weight and hydrophobicity, expanding applications in polymer chemistry .
- Bromoethyl Derivatives : Bromine’s larger atomic radius influences crystallographic packing and intermolecular interactions .
Biological Activity
N,N-Bis(2-hydroxyethyl)-m-fluoroaniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms, and relevant case studies based on existing literature.
Chemical Structure and Properties
This compound can be described by its structural formula, which features a fluorine atom attached to the aromatic ring of an aniline derivative, along with two hydroxyethyl groups. The chemical structure is crucial for understanding its interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its antiviral properties. Research indicates that compounds similar to this compound can inhibit the replication of viruses, including influenza. For instance, studies have shown that certain derivatives can significantly reduce viral mRNA levels in infected cells, suggesting interference with viral entry or replication processes .
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
- Antiviral Activity : In a study examining the effects of various compounds on influenza virus replication, this compound exhibited a dose-dependent reduction in viral titers across multiple strains (H1N1, H5N1, H3N2). The compound demonstrated an IC50 value indicating effective inhibition without significant cytotoxicity to host cells .
- Antiproliferative Effects : Research into similar compounds has shown that those with electron-rich moieties can exhibit strong antiproliferative actions against cancer cell lines such as CaCo-2 and HCT-116. These findings suggest that this compound may also possess similar properties, potentially through mechanisms involving oxidative stress .
- Antioxidant Properties : The synthesis of complexes involving this compound has been investigated for their antioxidant activities. These studies highlight the compound's potential role in mitigating oxidative stress within biological systems .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N,N-Bis(2-hydroxyethyl)-m-fluoroaniline to achieve high purity and yield?
- Methodology : Utilize stepwise nucleophilic substitution reactions under controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization in ethanol/water mixtures or column chromatography using silica gel. Characterize intermediates and final product using H/C NMR and FT-IR to confirm functional groups (e.g., hydroxyl, fluoro-substituted aromatic ring) .
Q. What analytical techniques are critical for characterizing this compound in academic research?
- Approach :
- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation; F NMR to confirm fluorine substitution.
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How should researchers evaluate the solubility and stability of this compound under varying experimental conditions?
- Protocol :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, toluene) at 25°C. Use dynamic light scattering (DLS) for aggregation studies.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% relative humidity) over 4–8 weeks. Monitor via HPLC for byproduct formation. Avoid prolonged exposure to UV light or strong oxidizers to prevent decomposition into toxic byproducts (e.g., HF or aromatic amines) .
Advanced Research Questions
Q. What strategies can elucidate the reaction mechanisms of this compound in catalytic systems?
- Experimental design :
- Use kinetic isotope effects (KIE) with deuterated analogs to identify rate-determining steps.
- Perform density functional theory (DFT) calculations to model transition states and electron density maps for fluorine-mediated interactions.
- Validate with in situ Raman spectroscopy or X-ray absorption spectroscopy (XAS) during reactions .
Q. How can researchers design assays to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () with purified proteins.
- Cellular uptake : Fluorescently tag the compound (e.g., via BODIPY conjugation) and monitor localization using confocal microscopy.
- Toxicity screening : MTT assays in mammalian cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
Q. What computational approaches are effective for predicting the physicochemical properties of this compound derivatives?
- Framework :
- QSPR modeling : Train models on datasets (e.g., PubChem, ChEMBL) to predict logP, pKa, and solubility.
- Molecular dynamics (MD) simulations : Simulate solvation behavior in explicit solvent models (e.g., TIP3P water).
- ADMET profiling : Use platforms like SwissADME or ADMETLab to forecast bioavailability and metabolic pathways .
Data Contradictions and Resolution
-
Discrepancy in synthesis yields : reports >80% yield for a chloro analog under reflux, while cites lower yields (~60%) for similar conditions.
- Resolution : Optimize solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of reactants. Use microwave-assisted synthesis to enhance reaction efficiency .
-
Variability in biological activity : Fluorine’s electron-withdrawing effects may alter binding compared to chloro derivatives ( vs. 3).
- Resolution : Conduct comparative SAR studies using both analogs to isolate fluorine-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
